Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate
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Overview
Description
Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate: is a chemical compound that features a lithium ion coordinated to a 2-(5-bromopyridin-2-yl)-2-methylpropanoate ligand
Mechanism of Action
Target of Action
Compounds with similar structures have been used as rigid linkers in protac (proteolysis targeting chimera) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.
Mode of Action
This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The specific biochemical pathways affected by “Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate” would depend on the proteins targeted by the PROTAC molecule it is part of. By leading to the degradation of specific proteins, it could impact a variety of cellular processes and signaling pathways .
Result of Action
The molecular and cellular effects of “this compound” would depend on the specific proteins it targets for degradation. By removing these proteins, it could alter cellular functions and potentially lead to therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate typically involves the reaction of 2-(5-bromopyridin-2-yl)-2-methylpropanoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed:
- Substituted pyridines
- Biaryl compounds
- Various oxidized or reduced derivatives of the original compound
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
2-(5-Bromopyridin-2-yl)propan-2-ol: A similar compound with a hydroxyl group instead of the carboxylate group.
Lithium 2-(5-bromopyridin-2-yl)-3-cyclopropylpropanoate: Another lithium-coordinated compound with a different alkyl chain.
Uniqueness: Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate is unique due to its specific combination of a lithium ion and a bromopyridinyl group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.Li/c1-9(2,8(12)13)7-4-3-6(10)5-11-7;/h3-5H,1-2H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCWZDIEAUZRLJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C1=NC=C(C=C1)Br)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrLiNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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